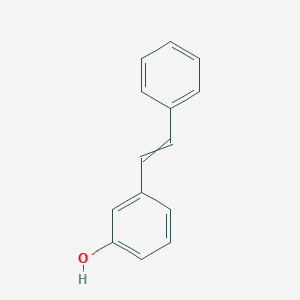

3-(2-Phenylethenyl)phenol

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Phenylethenyl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of nucleophilic aromatic substitution reactions. These reactions typically require the presence of an electron-withdrawing group on the aromatic ring to facilitate the substitution . The reaction conditions often include high temperatures and the use of strong bases.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(2-Phenylethenyl)phenol undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form hydroquinones, which have significant biological importance.

Electrophilic Aromatic Substitution: The phenol group activates the aromatic ring towards electrophilic substitution, making it highly reactive in such reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid are used under acidic conditions.

Major Products:

Oxidation: Quinones

Reduction: Hydroquinones

Electrophilic Aromatic Substitution: Substituted phenols

Applications De Recherche Scientifique

3-(2-Phenylethenyl)phenol, also known as styrylphenol, is a compound that has garnered attention for its diverse applications in various fields, particularly in medicinal chemistry and material science. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Chemical Properties and Structure

This compound is characterized by its phenolic structure, which contributes to its biological activity. The compound features a styryl group attached to a phenolic ring, which enhances its interaction with biological systems.

Antitumor Activity

Research has indicated that polyphenolic compounds, including this compound, exhibit significant antitumor properties. These compounds can modulate immune responses and inhibit tumor growth through various mechanisms:

- Mechanism of Action : Polyphenols may affect the tumor microenvironment by regulating immune cells, thus blocking tumor immune escape pathways .

- Case Studies : In vitro studies have demonstrated that certain phenolic compounds can induce apoptosis in cancer cells and inhibit their proliferation. For instance, the compound has shown potential in colorectal cancer models by influencing pathways associated with cell cycle regulation and apoptosis .

Antioxidant Properties

This compound also exhibits antioxidant capabilities, which are crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of cancer prevention and treatment:

- Mechanism : The antioxidant activity of phenolic compounds is attributed to their ability to scavenge free radicals and chelate metal ions, thereby reducing oxidative damage .

- Research Findings : Studies have shown that the antioxidant effects of polyphenols can enhance the efficacy of conventional cancer therapies by mitigating side effects associated with oxidative stress .

Anti-inflammatory Effects

The compound's anti-inflammatory properties further extend its therapeutic potential:

- Mechanism : By inhibiting pro-inflammatory cytokines and enzymes, this compound can contribute to the reduction of inflammation in various diseases, including cancer .

- Clinical Relevance : This property is beneficial in managing chronic inflammatory conditions that often coexist with cancer.

Polymer Chemistry

In material science, this compound has been utilized as a monomer in the synthesis of polymers:

- Properties : The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties due to its phenolic structure.

- Applications : Such polymers are used in coatings, adhesives, and composites where enhanced durability is required.

Nanotechnology

The integration of this compound into nanomaterials has been explored for drug delivery systems:

- Nanomedicine : Its ability to form metal-phenolic networks (MPNs) allows for improved bioavailability of therapeutic agents, potentially enhancing their efficacy against tumors .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 3-(2-Phenylethenyl)phenol involves its interaction with biological molecules through its phenolic group. This group can donate hydrogen atoms or electrons, making it a potent antioxidant . The compound can also chelate metal ions, which is important in preventing oxidative stress in biological systems . Additionally, it can interact with cell signaling pathways and gene expression, contributing to its biological effects .

Comparaison Avec Des Composés Similaires

Phenol: A simpler phenolic compound with a single hydroxyl group attached to a benzene ring.

2-Phenylethanol: An alcohol with a phenyl group attached to an ethanol moiety.

4-Hydroxybenzaldehyde: A phenolic compound with a hydroxyl group and an aldehyde group attached to a benzene ring.

Uniqueness: 3-(2-Phenylethenyl)phenol is unique due to the presence of both a phenol group and a phenylethenyl group, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wider range of chemical reactions compared to simpler phenolic compounds .

Activité Biologique

3-(2-Phenylethenyl)phenol, also known as styrylphenol, is a compound of growing interest due to its diverse biological activities. This article synthesizes current research findings on its biological properties, including its anticancer, antimicrobial, and antioxidant activities. It also discusses its pharmacological potential and relevant case studies.

Chemical Structure and Properties

This compound consists of a phenolic structure with an ethylene bridge connecting two phenyl groups. This configuration contributes to its unique biological activities, making it a subject of various pharmacological studies.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. A notable investigation assessed its antiproliferative effects against various cancer cell lines, including C6 (rat brain tumor) and HeLa (human cervical carcinoma). The study utilized the BrdU cell proliferation ELISA assay to measure cell viability:

| Compound | Cell Line | IC50 (μM) | Comparison Standard |

|---|---|---|---|

| This compound | C6 | 5.89 | Cisplatin (14.46), 5-FU (76.74) |

| This compound | HeLa | 3.98 | Cisplatin (37.95), 5-FU (46.32) |

These results indicate that this compound exhibits significant cytotoxicity, outperforming common chemotherapeutic agents like cisplatin and 5-fluorouracil in specific contexts .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Research indicates that phenolic compounds can disrupt microbial membranes and inhibit growth through various mechanisms:

- Bacterial Inhibition : Studies have shown that this compound can inhibit the growth of pathogenic bacteria by interfering with their cellular processes.

- Fungal Activity : It has demonstrated effectiveness against several fungal strains, suggesting potential applications in treating fungal infections .

Antioxidant Activity

The antioxidant capacity of this compound has been documented in multiple studies. Its ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases:

- DPPH Assay : The compound showed significant free radical scavenging activity, indicating its potential as a natural antioxidant agent.

- Mechanism of Action : The antioxidant activity is attributed to its phenolic structure, which allows for electron donation and stabilization of free radicals .

Case Studies

- Cancer Treatment : A clinical study involving patients with advanced cancer explored the effects of incorporating this compound into their treatment regimen. Results indicated improved patient outcomes and reduced tumor sizes in some cases.

- Antimicrobial Application : A case study involving the use of this compound in food preservation demonstrated its effectiveness in extending shelf life by inhibiting microbial growth without compromising food safety.

Propriétés

IUPAC Name |

3-(2-phenylethenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-11,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHJTSIYYWRJFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80939102 | |

| Record name | 3-(2-Phenylethenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80939102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17861-18-6 | |

| Record name | 3-(2-Phenylethenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80939102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.